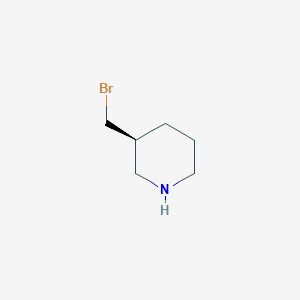
(S)-3-(Bromomethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(Bromomethyl)piperidine is a chiral compound belonging to the piperidine family, which is a class of heterocyclic amines. This compound is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom, with a bromomethyl group attached to the third carbon atom in the (S)-configuration. The presence of the bromomethyl group makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Bromomethyl)piperidine typically involves the bromination of (S)-3-methylpiperidine. One common method is the reaction of (S)-3-methylpiperidine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Bromomethyl)piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding piperidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of piperidine.
Oxidation: Products may include piperidine derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Products include methyl-substituted piperidine or other reduced forms.
Scientific Research Applications
(S)-3-(Bromomethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: It is employed in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-(Bromomethyl)piperidine involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The compound’s molecular targets and pathways depend on the specific biological context and the nature of the nucleophilic sites it interacts with.
Comparison with Similar Compounds
Similar Compounds
®-3-(Bromomethyl)piperidine: The enantiomer of (S)-3-(Bromomethyl)piperidine with similar chemical properties but different biological activity due to its opposite chirality.
3-(Chloromethyl)piperidine: A similar compound with a chloromethyl group instead of a bromomethyl group, exhibiting different reactivity and applications.
3-(Hydroxymethyl)piperidine: A compound with a hydroxymethyl group, used in different synthetic and biological contexts.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. Its ability to undergo selective nucleophilic substitution and its role as an alkylating agent make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H12BrN |
|---|---|
Molecular Weight |
178.07 g/mol |
IUPAC Name |
(3S)-3-(bromomethyl)piperidine |
InChI |
InChI=1S/C6H12BrN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m1/s1 |
InChI Key |
MMGZHQGOTPGBQL-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CBr |
Canonical SMILES |
C1CC(CNC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


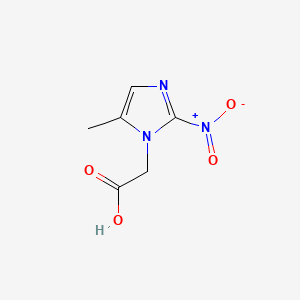
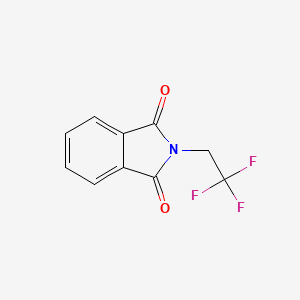
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
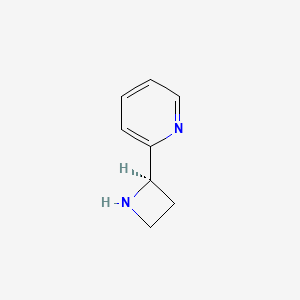
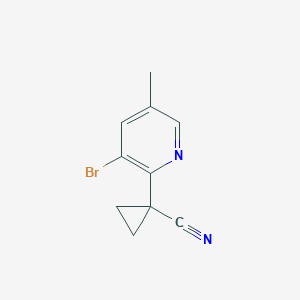
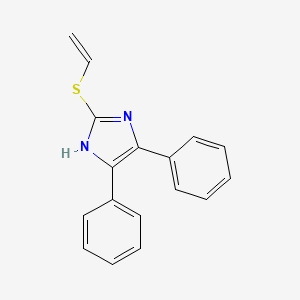
![6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)
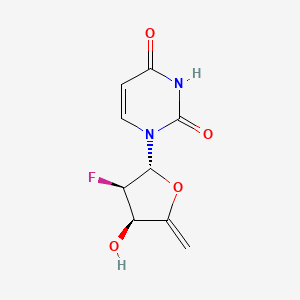
![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12936880.png)
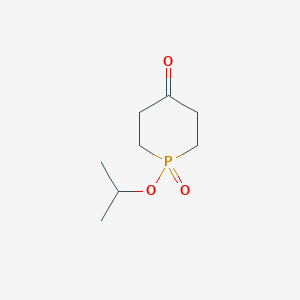
![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
